4-(Chloromethyl)thiazole hydrochloride

Vue d'ensemble

Description

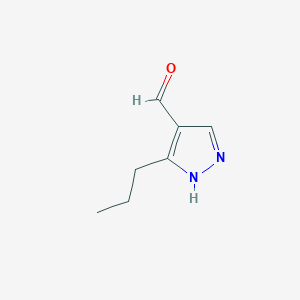

4-(Chloromethyl)thiazole hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 4-(Chloromethyl)thiazole derivatives can be achieved through various methods. One approach involves the reaction of thioamides with 1,3-dichloroacetone, followed by cyclization to form a 4-hydroxythiazoline intermediate, which is then dehydrated to yield the 4-chloromethylthiazole . Another method includes the transformation of 2-amino-4-(chloromethyl)thiazole as a starting material to produce isothiocyanatomethyl thiazole carbamates, which have shown potential as antitumor and antifilarial agents .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . Density functional theory (DFT) calculations have been employed to analyze the structural geometry, electronic properties, and molecular electrostatic potential maps of these compounds, providing insights into their reactivity and potential applications .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive functional groups. It can be used to synthesize ligands for metal complexes, as demonstrated by the preparation of 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes with Cr(III), Co(II), Ni(II), and Cu(II) . The hydroxy group in thiazole derivatives allows for further functionalization, such as the incorporation of azides or acetylenes, and the potential for complexation with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Chloromethyl)thiazole derivatives are influenced by their molecular structure. For example, the presence of a hydroxy group in 4-hydroxy-1,3-thiazoles imparts pH-sensitive fluorescence, which can be utilized in various applications, including the generation of white emission light . The thermal behavior and liquid crystalline properties of thiazole-containing compounds have also been investigated, with some showing thermotropic liquid crystalline properties suitable for advanced material applications .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Complex Ligands : 4-(Chloromethyl)thiazole hydrochloride has been used in the synthesis of new ligands such as 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole, which are then complexed with various metals like Cr(III), Co(II), Ni(II), and Cu(II) (Saydam & Yılmaz, 2006). These complexes demonstrate significant applications in the field of coordination chemistry and materials science.

Molecular Structure Analysis

- Crystallography Studies : The compound 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, derived from this compound, has been studied for its crystal structure, providing insights into molecular interactions and stability (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Applications in Corrosion Inhibition

- Metal Corrosion Protection : Thiazole derivatives, including those derived from this compound, have been evaluated for their effectiveness in inhibiting corrosion of metals like steel in acidic environments. This application is vital in industries where metal longevity and integrity are crucial (Chaitra et al., 2016).

Pharmaceutical Research

- Cardioprotective Activity : Some derivatives of 1,3-thiazole, potentially including those based on this compound, have shown promising cardioprotective effects in pharmacological studies. This application is significant in the development of new cardiovascular drugs (Drapak et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazoles, the class of compounds to which it belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .

Mode of Action

Thiazoles are known to interfere with diverse bacterial targets, including dna gyrase, topoisomerase iv, biofilm formation, cell wall permeability, and tryptophanyl-trna synthetase .

Biochemical Pathways

Thiazoles are known to have a broad spectrum of activity against relevant gram-positive and gram-negative pathogens .

Pharmacokinetics

The physicochemical properties and lipophilicity of the compound, which can impact its bioavailability, are noted .

Result of Action

Thiazoles have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

4-(chloromethyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTBASMQHFMANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376874 | |

| Record name | 4-(Chloromethyl)thiazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7709-58-2 | |

| Record name | 4-(Chloromethyl)thiazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 4-(Chloromethyl)thiazole hydrochloride significantly affect Glutathione Reductase activity in Saccharomyces cerevisiae?

A1: The research indicates that increasing concentrations of this compound (ACT) did not significantly alter Glutathione Reductase (GR) activity in Saccharomyces cerevisiae []. While slight fluctuations in GR activity were observed at different concentrations, these changes were not statistically significant compared to the control group (p > 0.05, n = 3) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)